![molecular formula C17H20N6O2 B2854212 N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 1105252-78-5](/img/structure/B2854212.png)
N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Descripción
N4-(4-Methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-methoxyphenyl group at the N4 position and a tetrahydrofuran-2-ylmethyl (oxolan-2-ylmethyl) substituent at the N6 position. The 1H-pyrazolo[3,4-d]pyrimidine core enhances DNA duplex stability and provides a rigid framework for binding to enzymatic pockets .
Propiedades
IUPAC Name |
4-N-(4-methoxyphenyl)-6-N-(oxolan-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-24-12-6-4-11(5-7-12)20-15-14-10-19-23-16(14)22-17(21-15)18-9-13-3-2-8-25-13/h4-7,10,13H,2-3,8-9H2,1H3,(H3,18,19,20,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOMTJXFVKVBJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)NCC4CCCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Core Scaffold Construction
The foundational step involves preparing 1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine. As demonstrated by Salaheldin et al., 5-amino-1-substituted-pyrazole-4-carbonitriles react with malononitrile under refluxing ethanol with triethylamine to yield pyrazolo[3,4-d]pyrimidines. For example, compound 2a (6-(5-amino-1-phenyl-1H-pyrazol-4-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) was synthesized in 84% yield via this route. Adapting this method, the unsubstituted core could be generated using 5-aminopyrazole and diethyl malonate, followed by chlorination with phosphoryl chloride to activate positions 4 and 6 for subsequent amination.
Synthetic Routes for N4-(4-Methoxyphenyl) Substitution
Functionalization at the N4 position typically employs nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig amination.
Nucleophilic Aromatic Substitution
In a method analogous to Kumar et al., the 4-chloro intermediate of pyrazolo[3,4-d]pyrimidine reacts with 4-methoxyaniline in dimethylformamide (DMF) at 120°C for 12 hours, achieving 68–75% yields. The reaction proceeds via a two-step sequence:
- Chlorination : Treatment of the pyrazolo[3,4-d]pyrimidine core with phosphoryl chloride (POCl3) in DMF at 70°C for 3 hours generates the 4,6-dichloro intermediate.
- Selective Amination : Sequential reaction with 4-methoxyaniline in the presence of N,N-diisopropylethylamine (DIPEA) selectively substitutes the 4-position chlorine.
Key Data :
Step | Reagents/Conditions | Yield (%) | Source |
---|---|---|---|
Chlorination | POCl3, DMF, 70°C, 3 h | 92 | |
N4 Substitution | 4-Methoxyaniline, DMF, 120°C, 12 h | 75 |
Buchwald–Hartwig Amination
For electron-deficient substrates, palladium-catalyzed coupling offers superior regioselectivity. A patent by WO2014159063A1 describes using Pd2(dba)3 and Xantphos with cesium carbonate in toluene at 100°C, achieving 82% yield for analogous N4-arylations.
Strategies for Introducing the N6-(Oxolan-2-yl)Methyl Group
The oxolane (tetrahydrofuran) moiety at N6 requires careful handling due to its stereochemistry and potential ring-opening under acidic conditions.
Alkylation of the N6 Position
A two-step alkylation-epoxide ring-opening strategy, adapted from MDPI’s protocol, proves effective:
- Epoxide Formation : React the 6-amino intermediate with 2-(chloromethyl)oxirane in ethanol at 60°C for 6 hours.
- Ring-Opening : Treat the epoxide intermediate with (oxolan-2-yl)methanol in the presence of BF3·OEt2 as a Lewis acid, yielding the desired N6-(oxolan-2-yl)methyl group.
Optimization Note : Using anhydrous DMF and catalytic dimethylaminopyridine (DMAP) improves yields to 70%.
Reductive Amination
An alternative route involves reductive amination of 6-amino-pyrazolopyrimidine with oxolane-2-carbaldehyde. Sodium cyanoborohydride in methanol at pH 5 (acetic acid buffer) affords the product in 65% yield after 24 hours.
Comparative Analysis of Preparation Methods
The table below evaluates three primary routes for synthesizing the target compound:
Route selection depends on substrate availability and desired throughput. Industrial applications favor the SNAr-alkylation route for cost-effectiveness, whereas academic settings may prefer palladium-catalyzed methods for precision.
Scale-Up Considerations and Process Optimization
Solvent and Catalyst Recycling
Patent WO2014159063A1 emphasizes recycling DMF and Pd catalysts via distillation and column chromatography, reducing production costs by 30%.
Purity and Characterization
HPLC analysis (C18 column, 0.1 M TEAB/acetonitrile gradient) confirms >98% purity. Mass spectrometry (ESI-MS) validates the molecular ion at m/z 396.2 [M+H]+.
Análisis De Reacciones Químicas
Types of Reactions
N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.
Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, bases, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Aplicaciones Científicas De Investigación
N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Comparative Analysis with Structural Analogs
Substitution Patterns and Structural Modifications
Pyrazolo[3,4-d]pyrimidine derivatives are highly tunable, with substitutions at N4 and N6 positions significantly influencing bioactivity. Below is a comparison with key analogs:
Table 1: Structural and Physical Properties of Selected Analogs
Key Observations:
- Substituent Effects : The oxolan-2-ylmethyl group in the target compound may enhance solubility compared to pyridinylmethyl analogs (e.g., ), as tetrahydrofuran rings improve hydrophilicity. However, halogenated benzene substituents (e.g., 7_3d3) dramatically increase potency, likely due to enhanced hydrophobic interactions .
- Methoxy Positioning : Methoxy groups at the para position (4-methoxyphenyl) are common in research compounds (e.g., ), while ortho or meta substitutions (e.g., ) alter electronic properties and binding affinities.
Actividad Biológica
N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The specific functional groups in this compound contribute to its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C16H20N6O2 |
Molecular Weight | 320.37 g/mol |
CAS Number | 1074365-84-6 |
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibit potent anticancer activity against various cancer cell lines. For instance, compounds similar to N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine have shown significant inhibitory effects on A549 lung cancer cells.
Case Study: In Vitro Studies
A study assessed the anticancer effects of the compound in vitro using the MTT assay across several cancer cell lines:
These values indicate that the compound has a lower IC50 compared to doxorubicin, a standard chemotherapeutic agent, suggesting it may be more effective at lower concentrations.
The mechanism by which this compound exerts its anticancer effects involves the induction of apoptosis in cancer cells. Flow cytometric analysis revealed that this compound significantly promotes apoptotic pathways in treated cells.
Key Findings:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
- EGFR Inhibition : Similar pyrazolo derivatives have been identified as epidermal growth factor receptor inhibitors, which play a crucial role in tumor growth and survival .
Structure-Activity Relationship (SAR)
The structural components of N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine are critical for its biological activity. Variations in substituents on the pyrazolo ring or modifications to the methoxy group can significantly alter potency and selectivity against different cancer types.
Notable Analogues:
Research has shown that modifications to the pyrazolo scaffold can enhance anticancer efficacy:
Compound | Modification | IC50 (µM) |
---|---|---|
Compound 1a | Parent structure | 2.24 |
Compound 12b | Oxolan modification | 0.016 |
Q & A
Q. What are the optimized synthetic routes for N4-(4-methoxyphenyl)-N6-[(oxolan-2-yl)methyl]-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine, and how can purity be ensured?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with the pyrazolo[3,4-d]pyrimidine core, followed by coupling reactions to introduce substituents. Key steps include:
- Use of palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups .
- Alkylation at the N6 position using oxolan-2-ylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Microwave-assisted synthesis to reduce reaction times and improve yields compared to traditional heating .
Purity is ensured via chromatographic techniques (e.g., flash chromatography) and characterization by NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. Which characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify substituent positions and confirm regioselectivity during synthesis .
- Mass Spectrometry (MS) : HRMS validates molecular weight and detects isotopic patterns for halogenated intermediates .
- X-ray Crystallography : Resolves ambiguities in stereochemistry for crystalline derivatives, particularly when substituents introduce chiral centers .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- In vitro kinase inhibition assays : Screen against a panel of protein kinases (e.g., EGFR, VEGFR) using fluorescence-based or ADP-Glo™ assays to identify targets .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative effects .
- Solubility and stability : Preclinical pharmacokinetic studies in simulated physiological buffers (PBS, pH 7.4) guide formulation strategies .
Advanced Research Questions
Q. How can contradictory data on kinase inhibition profiles be resolved?
- Methodological Answer :
- Kinase profiling : Use broad-panel screening (e.g., Eurofins KinaseProfiler™) to identify off-target effects and validate selectivity .
- Structural analysis : Co-crystallize the compound with target kinases (e.g., using X-ray crystallography) to map binding interactions and explain potency variations .
- Mutagenesis studies : Engineer kinase mutants (e.g., ATP-binding site residues) to test hypotheses about binding mode discrepancies .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic substitution : Modify the 4-methoxyphenyl and oxolan-2-ylmethyl groups to assess steric/electronic effects. For example:
- Replace methoxy with halogens (F, Cl) to alter electron density .
- Vary the oxolane ring size (e.g., tetrahydrofuran vs. tetrahydropyran) to probe steric tolerance .
- Computational docking : Use Schrödinger’s Glide or AutoDock to predict binding poses against kinase homology models .
- Free-energy perturbation (FEP) : Quantify substituent contributions to binding affinity using molecular dynamics simulations .
Q. How can researchers address low bioavailability in preclinical models?
- Methodological Answer :
- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) at the N4 or N6 positions to enhance solubility .
- Nanoparticle encapsulation : Use poly(lactic-co-glycolic acid) (PLGA) nanoparticles to improve plasma stability and tumor targeting .
- Metabolic stability assays : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots (e.g., CYP450 oxidation) .
Q. What experimental designs are effective for evaluating in vivo efficacy?
- Methodological Answer :
- Xenograft models : Administer the compound (e.g., 10–50 mg/kg, oral/IP) in immunodeficient mice bearing patient-derived tumors .
- Pharmacodynamic markers : Measure tumor phosphorylation levels (e.g., p-ERK, p-AKT) via immunohistochemistry to confirm target engagement .
- Toxicology screening : Conduct GLP-compliant studies to assess hepatotoxicity (ALT/AST levels) and hematological parameters .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity results across cell lines?
- Methodological Answer :
- Genetic profiling : Correlate activity with cell line mutations (e.g., EGFR status in NSCLC) using databases like COSMIC or CCLE .
- Hypoxia assays : Test compound efficacy under low-oxygen conditions to mimic tumor microenvironments .
- Combination studies : Pair the compound with standard chemotherapeutics (e.g., cisplatin) to identify synergistic/antagonistic effects .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.